REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([OH:9])=O.C(N([CH:16]([CH3:18])[CH3:17])CC)(C)C.[NH2:19][C:20]1[S:21][CH:22]=[CH:23][N:24]=1>>[CH:6]([C:17]1[CH:16]=[CH:18][C:5]([C:23]2[N:24]=[C:20]([NH:19][C:7](=[O:9])[CH2:6][C:2]3[S:1][CH:5]=[CH:4][CH:3]=3)[S:21][CH:22]=2)=[CH:4][CH:3]=1)([CH3:7])[CH3:2]
|
Name
|
fluoro-N,N,N″,N″-tetramethylformamidinium hexafluorophosphate
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
156 mg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
261 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at same temperature for 20 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 12 h
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated and loaded onto silica gel column
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C=1N=C(SC1)NC(CC=1SC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 273 mg | |
YIELD: CALCULATEDPERCENTYIELD | 159.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |